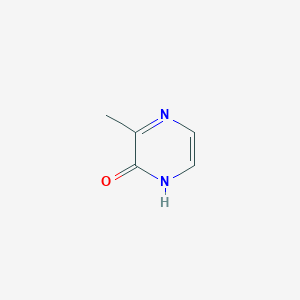

2-Hydroxy-3-methylpyrazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-5(8)7-3-2-6-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQRWMQHTORUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173577 | |

| Record name | 2-Hydroxy-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19838-07-4 | |

| Record name | 3-Methyl-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19838-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019838074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-(1H)-pyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-3-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S951QMJ75E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-methylpyrazine

For researchers, scientists, and professionals in drug development, understanding the synthetic pathways of key heterocyclic compounds is paramount. 2-Hydroxy-3-methylpyrazine, a significant flavor component and a versatile scaffold in medicinal chemistry, can be synthesized through various methodologies. This guide provides a detailed exploration of the primary synthesis routes, complete with experimental protocols, quantitative data for comparison, and visual diagrams of the reaction pathways.

Core Synthesis Pathways

The formation of 2-hydroxy-3-methylpyrazine is primarily achieved through three main routes: the Maillard reaction, direct chemical synthesis from dicarbonyl and amino acid precursors, and microbial or enzymatic transformations. Each pathway offers distinct advantages and challenges in terms of yield, purity, and scalability.

Maillard Reaction

The Maillard reaction is a complex cascade of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. It is a common source of flavor and aroma compounds in cooked foods, including pyrazines. The formation of 2-hydroxy-3-methylpyrazine in this pathway involves the degradation of sugars to form reactive α-dicarbonyl compounds, which then react with amino acids through Strecker degradation to form α-aminocarbonyl intermediates that cyclize and oxidize to form the pyrazine ring.[1]

While this pathway is fundamental to food chemistry, its complexity and the multitude of potential side products make it less suitable for the targeted, high-purity synthesis required in pharmaceutical applications. The yields of specific pyrazines are often low and difficult to control.

Chemical Synthesis from Dicarbonyl Compounds and Amino Acid Derivatives

A more direct and controlled approach to synthesizing 2-hydroxypyrazines is the condensation of 1,2-dicarbonyl compounds with α-amino acid derivatives. This method, a variation of the classical Jones synthesis, offers higher yields and greater control over the final product.[1]

One patented method involves the reaction of an α-aminonitrile, such as alpha-aminopropionitrile, with a vicinal dicarbonyl compound like methylglyoxal in an alkaline medium. The resulting product can be isolated by neutralization and extraction.[2]

dot

Caption: Chemical synthesis of 2-Hydroxy-3-methylpyrazine.

A similar approach utilizes 2-amino malonamide, which reacts with methylglyoxal in an alkaline solution to form 3-hydroxy-5-methylpyrazine-2-carboxamide. This intermediate is then hydrolyzed to yield the corresponding carboxylic acid, which can be further processed.[3]

Microbial and Enzymatic Synthesis

Microbial biotransformation presents an environmentally friendly alternative for pyrazine synthesis. Certain microorganisms can produce alkylpyrazines from amino acids. For instance, Bacillus subtilis has been shown to produce 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine from L-threonine.[4][5] The key enzyme in this pathway is L-threonine-3-dehydrogenase, which initiates the conversion of L-threonine.[4][5]

While direct microbial synthesis of 2-hydroxy-3-methylpyrazine is not as well-documented, the underlying enzymatic machinery for pyrazine ring formation from amino acid precursors exists in nature. Chemoenzymatic approaches, combining enzymatic reactions with chemical steps, are also emerging. For example, L-threonine 3-dehydrogenase can be used to produce an aminoacetone intermediate, which can then undergo condensation reactions to form various pyrazines.[6]

dot

Caption: Microbial synthesis pathway of a related pyrazine.

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis methods for 2-hydroxypyrazines and related compounds to provide a basis for comparison.

| Synthesis Method | Reactants | Catalyst/Medium | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Chemical Synthesis | alpha-Aminopropionitrile, Benzil | Sodium Methylate in Methanol | Reflux | 2 hours | Not specified | [2] |

| Chemical Synthesis | alpha-Alanine nitrile, Diacetyl | 50% Sodium Hydroxide in Methanol | 10 - 25 | 2 hours | Not specified | [2] |

| Chemical Synthesis | Methylglyoxal (40% aq.), 2-Amino malonamide | 40% Sodium Hydroxide (aq.) | ~5 | 6 hours | 78 (crude) | [3] |

| Chemoenzymatic Synthesis | L-Threonine | CnTDH and CnKBL enzymes | 30 | 3 hours | 16.2 (for EDMP) | [6] |

| Microwave-assisted | 3-Hydroxy-2-propanone, Ammonium Hydroxide, Amino Acid | Water | 105 | 60 min | ~3500 µg/mL (total pyrazines) | [7] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-3,5,6-trimethylpyrazine[2]

-

Reactants:

-

alpha-Alanine nitrile (14 parts by weight, 0.2 mole)

-

Diacetyl (16 parts, 0.2 mole)

-

Methanol (50 parts by volume)

-

50% Sodium hydroxide (33 parts by weight)

-

36% Hydrochloric acid

-

-

Procedure:

-

Mix alpha-alanine nitrile and diacetyl with cooling to 0°C.

-

Add methanol to the mixture.

-

Add 50% sodium hydroxide at a temperature of 10°C to 20°C.

-

Let the mixture stand for two hours at 20-25°C.

-

Neutralize the solution to pH 7-7.5 with 36% hydrochloric acid.

-

Evaporate the solution to a volume of 60 parts.

-

Extract the syrupy residue with two 100 parts (by volume) of chloroform.

-

Evaporate the chloroform to dryness to obtain the crude product.

-

Protocol 2: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide[3]

-

Reactants:

-

40% Methylglyoxal aqueous solution (216g)

-

2-Amino malonamide (117g)

-

40% Sodium hydroxide aqueous solution (100g)

-

10% Hydrochloric acid solution

-

-

Procedure:

-

In a 500mL three-mouth reaction bottle, sequentially add the 40% methylglyoxal aqueous solution and 2-amino malonamide.

-

Place the mixture in an ice water bath and cool to approximately 5°C.

-

Slowly and dropwise, add the 40% sodium hydroxide aqueous solution while stirring, maintaining the internal temperature at 5°C.

-

After 6 hours, add 10% hydrochloric acid solution dropwise to adjust the pH to about 6.

-

A large amount of brown-yellow solid will precipitate.

-

Filter the solid, wash once with water, and dry the filter cake in an oven to obtain the crude product.

-

dotdot digraph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reactant_Prep" [label="Prepare Reactants\n(e.g., Methylglyoxal, 2-Amino malonamide)"]; "Cooling" [label="Cool Reaction Mixture\n(Ice Bath, ~5°C)"]; "Base_Addition" [label="Slowly Add Base\n(e.g., NaOH aq.)\nMaintain Temperature"]; "Reaction" [label="Stir for 6 hours"]; "Neutralization" [label="Adjust pH to ~6\n(e.g., HCl aq.)"]; "Precipitation" [label="Precipitate Product"]; "Filtration" [label="Filter Solid Product"]; "Washing" [label="Wash with Water"]; "Drying" [label="Dry Product in Oven"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Reactant_Prep"; "Reactant_Prep" -> "Cooling"; "Cooling" -> "Base_Addition"; "Base_Addition" -> "Reaction"; "Reaction" -> "Neutralization"; "Neutralization" -> "Precipitation"; "Precipitation" -> "Filtration"; "Filtration" -> "Washing"; "Washing" -> "Drying"; "Drying" -> "End"; }

References

- 1. 2-Hydroxy-3-methylpyrazine|CAS 19838-07-4 [benchchem.com]

- 2. US2805223A - Method of preparing 2-hydroxypyrazines - Google Patents [patents.google.com]

- 3. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines [mdpi.com]

- 6. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

An In-Depth Technical Guide to the Maillard Reaction Formation of 2-Hydroxy-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. This intricate process is responsible for the desirable color, aroma, and flavor of a vast array of cooked foods. Among the myriad of compounds generated, pyrazines are a critical class of heterocyclic aromatic compounds that contribute significantly to roasted, nutty, and toasted flavor profiles. This technical guide provides a comprehensive overview of the formation of a specific pyrazine, 2-Hydroxy-3-methylpyrazine, a key intermediate and flavor compound. This document will delve into the core mechanisms of its formation, present quantitative data from model systems, detail experimental protocols for its synthesis and analysis, and provide visual representations of the key pathways and workflows.

Core Mechanism of 2-Hydroxy-3-methylpyrazine Formation

The formation of 2-Hydroxy-3-methylpyrazine during the Maillard reaction primarily proceeds through the condensation of specific precursor molecules. The key reactants are α-dicarbonyl compounds, which are degradation products of sugars, and amino compounds, typically amino acids or their derivatives.

One of the most established pathways for the synthesis of 2-hydroxypyrazines is the Jones synthesis . This reaction involves the double condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base.[1]

For the specific formation of 2-Hydroxy-3-methylpyrazine, a plausible pathway involves the reaction of methylglyoxal (an α-ketoaldehyde) with an amino acid amide , such as alaninamide . Methylglyoxal is a common α-dicarbonyl compound formed from the degradation of glucose and other reducing sugars during the Maillard reaction.[2]

Another proposed mechanism involves the condensation of two α-dicarbonyl compounds with an ammonia source.[3] In this scenario, the reaction of two molecules of an α-dicarbonyl, such as methylglyoxal, with ammonia could lead to the formation of the pyrazine ring.

The general reaction can be summarized as the condensation of reactive intermediates derived from both the sugar and the amino acid, followed by cyclization and subsequent aromatization to form the stable pyrazine ring. The '3-methyl' group on the pyrazine ring likely originates from a three-carbon precursor, such as methylglyoxal or an amino acid like alanine.

Signaling Pathway Diagram

Quantitative Data on Pyrazine Formation

The yield of pyrazines in the Maillard reaction is influenced by several factors, including the type of amino acid and reducing sugar, pH, temperature, and reaction time. Alkaline conditions generally favor the formation of pyrazines.

While specific quantitative data for 2-Hydroxy-3-methylpyrazine is not extensively available in the literature, studies on similar pyrazines in model systems provide valuable insights. The following tables summarize the influence of key parameters on the yield of various pyrazines.

Table 1: Effect of pH on Pyrazine Concentration in Rice Bran Protein Hydrolysate [4]

| Pyrazine Compound | Concentration at pH 7 (µg/g) | Concentration at pH 9 (µg/g) | Concentration at pH 10 (µg/g) |

| Methylpyrazine | 0.12 | 0.25 | 0.22 |

| 2,5-Dimethylpyrazine | 0.35 | 0.85 | 0.86 |

| 2-Ethyl-5-methylpyrazine | 0.08 | 0.21 | 0.22 |

| 2-Ethyl-3,5-dimethylpyrazine | 0.05 | 0.15 | 0.13 |

| 2-Ethyl-6-methylpyrazine | 0.03 | 0.09 | 0.08 |

Data presented as mean values. The highest concentration for each compound is highlighted in bold.

Table 2: Total Pyrazine Yield from Different Amino Acids Reacted with Glucose [5]

| Amino Acid | Total Pyrazine Yield (relative abundance) |

| Lysine | Highest |

| Glutamine | High |

| Glutamic Acid | Medium |

| Alanine | Low |

This table provides a qualitative comparison of total pyrazine yields.

Experimental Protocols

Synthesis of 2-Hydroxypyrazines via the Jones Synthesis (Model Protocol)

This protocol is a generalized procedure for the synthesis of 2-hydroxypyrazines based on the Jones synthesis and can be adapted for the specific synthesis of 2-Hydroxy-3-methylpyrazine.[1]

Materials:

-

1,2-Dicarbonyl compound (e.g., Methylglyoxal)

-

α-Aminoamide hydrochloride (e.g., Alaninamide hydrochloride)

-

Methanol

-

Concentrated Sodium Hydroxide solution

-

Concentrated Hydrochloric Acid

-

Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Sodium Sulfate

Procedure:

-

Disperse the α-ketoaldehyde (1 equivalent) and the hydrochloride salt of the α-aminoamide (1 equivalent) in methanol in a reaction vessel.

-

Cool the suspension to a low temperature (typically between -30°C and 0°C) using an appropriate cooling bath.

-

Slowly add a concentrated solution of sodium hydroxide (e.g., 12 N) to the cooled suspension with stirring. The rate of addition is a critical parameter.

-

Allow the resulting solution to warm to room temperature and continue stirring for several hours.

-

After the reaction is complete, acidify the mixture by adding concentrated hydrochloric acid.

-

Extract the product from the aqueous solution using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product using techniques such as column chromatography or recrystallization.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantitative analysis of 2-Hydroxy-3-methylpyrazine in a model system or food matrix.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.

-

Capillary column suitable for the analysis of volatile and semi-volatile compounds (e.g., DB-5ms or equivalent).

Sample Preparation (Liquid-Liquid Extraction):

-

To a known volume of the sample, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a similar pyrazine not present in the sample).

-

Adjust the pH of the sample to slightly alkaline (pH ~8) to ensure the analyte is in its neutral form.

-

Extract the sample with a suitable organic solvent (e.g., dichloromethane) multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen.

GC-MS Analysis:

-

Injector: Set to a temperature of ~250°C. Inject a small volume (e.g., 1 µL) of the concentrated extract in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: ~40°C, hold for 2 minutes.

-

Ramp to ~250°C at a rate of 10°C/minute.

-

Hold at 250°C for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for qualitative identification and Selected Ion Monitoring (SIM) mode for quantitative analysis. Select characteristic ions for 2-Hydroxy-3-methylpyrazine and the internal standard.

-

Source Temperature: ~230°C.

-

Quadrupole Temperature: ~150°C.

-

Quantification:

-

Create a calibration curve by analyzing standard solutions of 2-Hydroxy-3-methylpyrazine of known concentrations containing the internal standard.

-

Calculate the concentration of 2-Hydroxy-3-methylpyrazine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Diagram

Conclusion

The formation of 2-Hydroxy-3-methylpyrazine is a significant event within the complex network of the Maillard reaction, contributing to the characteristic sensory profiles of many thermally processed foods. Understanding the underlying mechanisms, the influence of various reaction parameters, and having robust analytical methods are crucial for researchers in food science, flavor chemistry, and related fields. This technical guide provides a foundational understanding of these aspects, offering a starting point for further investigation and application in both academic and industrial research settings. The provided diagrams and protocols serve as practical tools for visualizing the reaction pathways and for the synthesis and quantification of this important pyrazine derivative.

References

- 1. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]

- 2. Formation of glyoxal, methylglyoxal and 3-deoxyglucosone in the glycation of proteins by glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3-methylpyrazine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analysis of 2-Hydroxy-3-methylpyrazine. This heterocyclic compound is a significant building block in various fields, including flavor and fragrance chemistry, medicinal chemistry, and environmental science.

Core Chemical and Physical Properties

2-Hydroxy-3-methylpyrazine, also known as 3-Methyl-2(1H)-pyrazinone, is a pyrazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms, substituted with a hydroxyl and a methyl group.[1][2] It exists in tautomeric equilibrium with its keto form, 3-methylpyrazin-2(1H)-one.

Table 1: Physical and Chemical Properties of 2-Hydroxy-3-methylpyrazine

| Property | Value | Reference |

| CAS Number | 19838-07-4 | [1][3] |

| Molecular Formula | C₅H₆N₂O | [1][3] |

| Molecular Weight | 110.11 g/mol | [1][3] |

| Melting Point | 152-153 °C | [1] |

| Physical Form | White to yellow or orange powder/crystal | [1] |

| InChI Key | LDQRWMQHTORUIY-UHFFFAOYSA-N | [1] |

| Storage | Sealed in a dry place at room temperature | [1] |

Synthesis of 2-Hydroxy-3-methylpyrazine

The synthesis of 2-hydroxypyrazines is a well-established area of research. The classical and most cited method is the Jones synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an α-amino acid amide.[1] This compound is also a known product of the Maillard reaction, which occurs between amino acids and reducing sugars at elevated temperatures, contributing to the aromas of roasted, nutty, and toasted foods.[1]

Experimental Protocol: Jones Synthesis (Generalized)

A general method for the synthesis of 2-hydroxypyrazines like 2-Hydroxy-3-methylpyrazine is as follows:

-

Reactant Preparation : An α-amino acid amide (e.g., alaninamide) and a 1,2-dicarbonyl compound (e.g., glyoxal or methylglyoxal) are prepared in a suitable solvent.

-

Condensation Reaction : The reactants are mixed, often under basic conditions, and heated to facilitate the condensation and subsequent cyclization to form the pyrazine ring.

-

Purification : The resulting product is then purified using standard techniques such as recrystallization or column chromatography to yield the final 2-Hydroxy-3-methylpyrazine.

A patent describes a specific example for a related compound, 3-hydroxy-5-methylpyrazine-2-carboxamide, by reacting methylglyoxal with 2-aminomalonamide in an alkaline solution at a controlled temperature.[4]

Caption: Generalized workflow for the synthesis of 2-Hydroxy-3-methylpyrazine.

Reactivity and Applications

The chemical reactivity of 2-Hydroxy-3-methylpyrazine is centered around its hydroxyl group and the pyrazine ring itself. It serves as a versatile intermediate for the synthesis of other functionalized pyrazines.

Derivatization at the Hydroxyl Moiety

The hydroxyl group can be readily alkylated to form alkoxy derivatives. A key example is the synthesis of 2-methoxy-3-methylpyrazine, a significant aroma compound, which can be achieved through direct alkylation with an alkylating agent in the presence of a base.[1]

Applications

2-Hydroxy-3-methylpyrazine is a valuable compound with diverse applications:

-

Flavor and Fragrance Precursor : It is a crucial intermediate in the study of pyrazine formation, such as in the Maillard reaction, and a precursor for synthesizing other aroma-active pyrazines like 2-methoxy-3-methylpyrazine.[1]

-

Medicinal Chemistry Scaffold : The 2(1H)-pyrazinone core is a "privileged structure" in drug discovery. This compound is used as a scaffold for developing novel bioactive molecules, particularly kinase inhibitors for anticancer therapies.[1]

-

Environmental and Metabolic Studies : Hydroxylated pyrazines are key intermediates in the bacterial degradation of alkylpyrazines, making them important in bioremediation and metabolic studies of environmental pollutants.[1]

Caption: Key application areas of 2-Hydroxy-3-methylpyrazine.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and identification of 2-Hydroxy-3-methylpyrazine.

Table 2: Predicted Spectroscopic Data for 2-Hydroxy-3-methylpyrazine

| Technique | Expected Signals |

| ¹H NMR | - A singlet for the methyl group protons.- Two distinct signals for the two aromatic protons on the pyrazine ring. |

| ¹³C NMR | - A signal for the methyl carbon.- Signals for the carbon atoms of the pyrazine ring, with the carbon attached to the hydroxyl group being the most deshielded. |

| Mass Spec (MS) | - A molecular ion peak corresponding to the molecular weight (110.11 g/mol ).- Characteristic fragmentation patterns of the pyrazine ring. |

Note: Detailed experimental spectra were not available in the search results; this table is based on general principles of NMR and MS for similar structures.

Analytical and Experimental Protocols

Experimental Protocol: Liquid Chromatography (LC) Analysis

A general High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method suitable for the analysis of 2-Hydroxy-3-methylpyrazine and related compounds is outlined below.[1]

-

System : UPLC or HPLC system equipped with a Mass Spectrometer (MS/MS) detector.

-

Column : C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm).[1]

-

Mobile Phase :

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile or Methanol with 0.1% Formic Acid

-

-

Flow Rate : 0.2 - 0.5 mL/min.[1]

-

Detection : Electrospray Ionization (ESI) in positive mode, using Multiple Reaction Monitoring (MRM) for quantitative analysis.[1]

Caption: A typical analytical workflow for 2-Hydroxy-3-methylpyrazine.

References

An In-depth Technical Guide to 2-Hydroxy-3-methylpyrazine (CAS: 19838-07-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methylpyrazine (CAS: 19838-07-4), a heterocyclic organic compound with significant potential in flavor chemistry and medicinal drug discovery. This document consolidates available physicochemical data, synthesis protocols, and explores the known and potential biological activities of the broader pyrazine class, providing a foundational resource for research and development.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 19838-07-4 | [1] |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.11 g/mol | [1] |

| Melting Point | 152-154 °C | [1] |

| Physical Form | White to yellow or orange powder to crystal | [1] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Boiling Point (2-methoxy-3-methylpyrazine) | 105 - 110 °C | [2] |

| Solubility in water (2-methoxy-3-methylpyrazine) | 8457 mg/L @ 25 °C (estimated) | [3] |

Synthesis of 2-Hydroxy-3-methylpyrazine

The synthesis of 2-hydroxy-3-methylpyrazine can be achieved through a variation of the Jones synthesis, which involves the condensation of an α-dicarbonyl compound with an α-amino acid derivative. A specific experimental protocol is detailed in U.S. Patent 2,805,223.

Experimental Protocol: Synthesis from α-Alanine Nitrile and Glyoxal

This protocol describes the reaction of α-alanine nitrile with a glyoxal solution in an alkaline medium.

Materials:

-

α-Alanine nitrile

-

Saturated sodium chloride solution

-

Glyoxal solution (e.g., 40% in water)

-

50% Sodium hydroxide solution

Procedure:

-

To 20 parts by volume of a saturated aqueous sodium chloride solution, add 14 parts (0.2 mole) of alpha-alanine nitrile and 48 parts by weight (0.24 mole) of a glyoxal solution. Maintain the temperature between 0 °C and 10 °C with cooling.

-

With continued cooling to maintain a temperature of 10 °C to -20 °C, add 21 parts by weight of a 50% sodium hydroxide solution over a period of 30 minutes.

-

Warm the reaction mixture to 50 °C and hold at this temperature for 10 minutes.

-

Cool the mixture to 20 °C.

-

Add approximately 450 parts by weight of 50% sodium hydroxide solution.

-

Cool the resulting slurry to 10 °C to precipitate the product.

-

Isolate the crystalline solid, 2-hydroxy-3-methylpyrazine, which has a melting point of 150-152 °C.

Caption: Synthesis workflow for 2-Hydroxy-3-methylpyrazine.

Applications

2-Hydroxy-3-methylpyrazine serves as a versatile building block in different areas of chemical research and development.

-

Flavor and Fragrance Industry: Pyrazines are known for their characteristic nutty, roasted, and toasted aromas which are formed during the Maillard reaction in cooked foods.[4] 2-Hydroxy-3-methylpyrazine is a key precursor for the synthesis of other aroma-active pyrazines, such as 2-methoxy-3-methylpyrazine, which is valued for its nutty and roasted notes in food flavorings.[1]

-

Medicinal Chemistry: The 2(1H)-pyrazinone core is a privileged scaffold in drug discovery.[1] This compound is utilized in the synthesis of novel bioactive molecules. Pyrazine derivatives have been investigated as kinase inhibitors for potential anticancer therapies.[1] For instance, various pyrazine derivatives have been synthesized and evaluated as inhibitors of FGFR (Fibroblast Growth Factor Receptor) and MK-2 (mitogen-activated protein kinase-activated protein kinase 2).

-

Environmental and Metabolic Studies: Hydroxylated pyrazines have been identified as key intermediates in the bacterial degradation of alkylpyrazines, indicating their role in the bioremediation of environmental pollutants.[1]

Biological Activities of Pyrazine Derivatives

While specific biological activity and quantitative data for 2-Hydroxy-3-methylpyrazine are not extensively documented in the public literature, the broader class of pyrazine derivatives exhibits a wide range of pharmacological activities.

| Biological Activity | Description | Example Pyrazine Derivatives | Source(s) |

| Antimicrobial | Pyrazine derivatives have shown broad-spectrum antimicrobial activity against various bacteria and fungi. They are thought to act by diffusing into bacterial structures, leading to cell envelope disintegration and DNA damage. | 2-ethyl-3-methylpyrazine, 2,5-dimethylpyrazine | [5][6] |

| Anticancer | The pyrazine scaffold is present in several compounds with potent anticancer activity. These compounds can act through various mechanisms, including the inhibition of protein tyrosine phosphatases like SHP2 and as kinase inhibitors. | Cephalostatins, Ritterazines, various synthetic aminopyrazine derivatives | [4][7] |

| Anti-inflammatory | Certain pyrazine derivatives have demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators. | Paeonol derivatives containing a pyrazine structure | [8] |

| Antioxidant | Some pyrazine compounds have been shown to possess antioxidant activities. | Trimethyl pyrazines | [8] |

| Antiparasitic | Pyrazine-modified natural product derivatives have been reported to have antiparasitic activity. | General pyrazine derivatives | [8] |

Potential Signaling Pathway Inhibition

As pyrazine derivatives are explored as kinase inhibitors, a potential mechanism of action could involve the inhibition of signaling pathways crucial for cell proliferation and survival, such as the MAPK pathway. For instance, aminopyrazine derivatives have been designed as inhibitors of MK-2, a downstream target of the p38 MAPK pathway.

Caption: Potential inhibition of the p38/MK-2 signaling pathway.

Experimental Protocols for Biological Activity Assessment

Given the known activities of pyrazine derivatives, the following are general experimental protocols that could be employed to assess the biological potential of 2-Hydroxy-3-methylpyrazine.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

2-Hydroxy-3-methylpyrazine

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of 2-Hydroxy-3-methylpyrazine in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism and add it to each well.

-

Include positive (microorganism in medium without the compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

In Vitro Anti-inflammatory Activity Assay (Inhibition of Albumin Denaturation)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

-

2-Hydroxy-3-methylpyrazine

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Prepare different concentrations of 2-Hydroxy-3-methylpyrazine in a suitable solvent.

-

Prepare a reaction mixture containing 0.2 mL of BSA solution (1% w/v) and 2.8 mL of PBS.

-

Add 0.5 mL of the test compound solution to the reaction mixture. A control group will receive only the solvent.

-

Incubate the samples at 37°C for 20 minutes.

-

Induce denaturation by heating at 72°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Safety and Toxicity

| Safety & Toxicity Information | Details | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | AK Scientific |

| Acute Oral Toxicity (related compounds) | LD50 values for various pyrazine derivatives in rats range from 160 mg/kg bw to >4000 mg/kg bw. For 2-methylpyrazine, the LD50 is 1800 mg/kg bw. | [9] |

| Genotoxicity (related compounds) | Structurally similar pyrazine derivatives have been found to be non-mutagenic in bacterial assays but some have shown clastogenic effects in mammalian cells. | [10] |

It is crucial to handle 2-Hydroxy-3-methylpyrazine in accordance with standard laboratory safety procedures, including the use of personal protective equipment, and to conduct a thorough risk assessment before use.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on a review of publicly available scientific literature and databases. It is not a substitute for rigorous experimental validation. The safety and biological activity of 2-Hydroxy-3-methylpyrazine should be confirmed through appropriate studies before any practical application.

References

- 1. 2-Hydroxy-3-methylpyrazine | 19838-07-4 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry of Trisdecacyclic Pyrazine Antineoplastics: The Cephalostatins and Ritterazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]

- 9. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 10. researchgate.net [researchgate.net]

Molecular structure of 2-Hydroxy-3-methylpyrazine

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Hydroxy-3-methylpyrazine

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methylpyrazine (CAS No: 19838-07-4), a heterocyclic compound of significant interest in medicinal chemistry, flavor science, and environmental studies. The document details its molecular structure, physicochemical properties, and key spectroscopic data. Furthermore, it outlines established synthesis protocols, including the Maillard reaction and the Jones synthesis. The role of its 2(1H)-pyrazinone core as a privileged scaffold in drug discovery, particularly for kinase inhibitors, is explored. Detailed experimental methodologies and visualizations of chemical pathways are provided to support researchers, scientists, and drug development professionals in their work with this versatile molecule.

Molecular Structure and Chemical Properties

2-Hydroxy-3-methylpyrazine is a substituted pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. It exists in tautomeric equilibrium with its more stable keto form, 3-methyl-1H-pyrazin-2-one.[1] This tautomerism is a critical feature of its chemical reactivity and biological interactions. The molecule's structure combines the aromaticity of the pyrazine ring with the functional characteristics of a methyl group and a hydroxyl/keto group, making it a valuable building block in organic synthesis.[2]

Structural and Chemical Identifiers

The fundamental structural and identifying information for 2-Hydroxy-3-methylpyrazine is summarized below.

| Identifier | Value | Reference |

| CAS Number | 19838-07-4 | [2][3][4] |

| Molecular Formula | C₅H₆N₂O | [1][2][3][4] |

| Molecular Weight | 110.11 g/mol | [2][3][4] |

| IUPAC Name | 3-methyl-1H-pyrazin-2-one | [1] |

| SMILES | CC1=NC=CNC1=O | [1] |

| InChI | InChI=1S/C5H6N2O/c1-4-5(8)7-3-2-6-4/h2-3H,1H3,(H,7,8) | [1] |

| InChIKey | LDQRWMQHTORUIY-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties determine the compound's behavior in various systems and are crucial for handling, storage, and application.

| Property | Value | Reference |

| Physical Form | White to yellow or orange powder/crystal | [2] |

| Melting Point | 152-153 °C | [2] |

| Monoisotopic Mass | 110.04801 Da | [1] |

| Predicted XlogP | -0.7 | [1] |

| Storage | Sealed in dry, room temperature conditions | [2] |

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide information about the ion's size and shape in the gas phase, which is useful in analytical techniques like ion mobility-mass spectrometry. The following table lists predicted CCS values for various adducts of 2-Hydroxy-3-methylpyrazine.[1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 111.05529 | 117.4 |

| [M+Na]⁺ | 133.03723 | 127.5 |

| [M-H]⁻ | 109.04073 | 117.7 |

| [M+NH₄]⁺ | 128.08183 | 137.2 |

| [M+K]⁺ | 149.01117 | 125.3 |

Synthesis and Formation Mechanisms

2-Hydroxy-3-methylpyrazine can be formed through complex chemical reactions during the heating of food and can also be synthesized in the laboratory via several established methods.

Maillard Reaction

This compound is a known product of the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the heating of food.[2][5] This reaction is responsible for many of the desirable flavor and aroma compounds in cooked foods.[2] The process involves the formation of reactive α-dicarbonyl intermediates from sugars, which then react with amino acids to form the pyrazine ring.[2]

Jones Synthesis

The Jones synthesis is a classic and foundational method for preparing 2-hydroxypyrazines.[2] The protocol involves the condensation of a 1,2-dicarbonyl compound (like glyoxal or methylglyoxal) with an α-amino acid amide. The resulting dihydropyrazinone is subsequently oxidized to yield the aromatic 2-hydroxypyrazine derivative.

Applications in Research and Drug Development

The unique structure of 2-Hydroxy-3-methylpyrazine makes it a valuable molecule in several scientific fields.

Medicinal Chemistry Scaffold

The 2(1H)-pyrazinone core is recognized as a "privileged structure" in drug discovery.[2] This means it is a molecular scaffold that is capable of binding to multiple biological targets with high affinity. Consequently, 2-Hydroxy-3-methylpyrazine serves as a versatile starting material for the synthesis of novel bioactive molecules.[2] A primary application is in the development of kinase inhibitors, which are a critical class of drugs for anticancer therapies.[2] Pyrazine-based compounds have demonstrated a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[6][7]

Flavor and Environmental Science

As an intermediate in the Maillard reaction, 2-Hydroxy-3-methylpyrazine is a precursor to potent aroma compounds, such as 2-methoxy-3-methylpyrazine, which contributes roasted and nutty notes to food.[2] In environmental science, hydroxylated pyrazines are studied as key intermediates in the microbial degradation of alkylpyrazines, which can be environmental pollutants.[2]

Key Experimental Protocols

The characterization and synthesis of 2-Hydroxy-3-methylpyrazine rely on standard analytical and synthetic chemistry techniques.

Synthesis via Jones Condensation (General Protocol)

-

Reactant Preparation : Dissolve the α-amino acid amide (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Initiation : Add the 1,2-dicarbonyl compound (1.0-1.2 eq) to the solution. The reaction may be performed at room temperature or with gentle heating.

-

pH Adjustment : Maintain a neutral to slightly basic pH by adding a base (e.g., sodium bicarbonate) to facilitate the condensation and cyclization.

-

Monitoring : Monitor the formation of the dihydropyrazinone intermediate using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Oxidation : Once the intermediate is formed, introduce an oxidizing agent (e.g., air, manganese dioxide, or a chemical oxidant) to aromatize the ring.

-

Workup and Purification : After the reaction is complete, neutralize the mixture, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Final Purification : Purify the crude product using column chromatography on silica gel or recrystallization to obtain pure 2-Hydroxy-3-methylpyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard parameters for acquisition, including pulse sequences, acquisition time, and relaxation delays, should be used.

-

Data Processing : Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis : Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling constants to elucidate the molecular structure. Analyze the chemical shifts in the ¹³C spectrum to identify all unique carbon atoms.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization : Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (LC or GC). Use an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

-

Mass Analysis : Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement for molecular formula confirmation.

-

Data Analysis : Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and analyze the fragmentation pattern to confirm the structure of the compound. Compare the exact mass to the theoretical mass calculated from the molecular formula.

References

- 1. PubChemLite - 2-hydroxy-3-methylpyrazine (C5H6N2O) [pubchemlite.lcsb.uni.lu]

- 2. 2-Hydroxy-3-methylpyrazine|CAS 19838-07-4 [benchchem.com]

- 3. CAS # 19838-07-4, 2-Hydroxy-3-methylpyrazine, 3-Methyl-(1H)-pyrazin-2-one - chemBlink [ww.chemblink.com]

- 4. scbt.com [scbt.com]

- 5. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Microbial Forge: An In-depth Technical Guide to Alkylpyrazine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Alkylpyrazines, a class of nitrogen-containing heterocyclic compounds, are pivotal in the flavor and aroma profiles of numerous foods and beverages and hold significant potential in the pharmaceutical industry. While traditionally associated with thermally induced Maillard reactions, the microbial biosynthesis of these compounds offers a sustainable and controllable alternative. This technical guide delves into the core mechanisms of alkylpyrazine biosynthesis in microorganisms, providing a comprehensive overview of the precursors, enzymatic pathways, and regulatory elements that govern their formation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate biochemical pathways to facilitate a deeper understanding and further research in this field.

Core Biosynthetic Pathways

The microbial synthesis of alkylpyrazines predominantly revolves around the condensation of α-aminoketone intermediates, which are derived from amino acid and carbohydrate metabolism. Different microorganisms utilize distinct precursors and enzymatic machinery to generate a diverse array of alkylpyrazines.

2,5-Dimethylpyrazine (2,5-DMP) and 2,3,5-Trimethylpyrazine (TMP) Biosynthesis

A significant body of research has elucidated the biosynthesis of 2,5-DMP and TMP, particularly in Bacillus subtilis. The primary precursor for these compounds is the amino acid L-threonine.[1][2][3][4]

The key enzyme in this pathway is L-threonine-3-dehydrogenase (TDH) , which catalyzes the NAD+-dependent oxidation of L-threonine to form L-2-amino-acetoacetate.[1][2][3][4][5] This intermediate is unstable and undergoes spontaneous decarboxylation to yield aminoacetone.[1][2][3][4] The subsequent condensation of two aminoacetone molecules leads to the formation of 3,6-dihydro-2,5-DMP, which is then oxidized to the final product, 2,5-DMP.[1] This final condensation and oxidation is a pH-dependent, non-enzymatic reaction.[1][2][4]

The biosynthesis of TMP in B. subtilis also involves TDH and utilizes L-threonine as a substrate, but additionally requires D-glucose metabolites.[1][2][3][4] The proposed mechanism suggests the condensation of aminoacetone (derived from L-threonine) with another precursor derived from glucose metabolism.

A competing pathway for the intermediate L-2-amino-acetoacetate is its conversion to glycine and acetyl-CoA, a reaction catalyzed by 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) .[1][2][4][5] The activity of KBL can therefore limit the flux of precursors towards alkylpyrazine synthesis.[1][2][4]

2,3,5,6-Tetramethylpyrazine (TTMP) Biosynthesis

The biosynthesis of 2,3,5,6-tetramethylpyrazine (TTMP) follows a different pathway, primarily utilizing acetoin as a precursor.[6][7] Acetoin, a product of carbohydrate metabolism, can react with an amino group donor, such as ammonia released from amino acids, to form α-hydroxyimine. This intermediate is then converted to an α-aminoketone which subsequently condenses to form the dihydropyrazine ring, followed by oxidation to TTMP.

Quantitative Data on Alkylpyrazine Production

The production of alkylpyrazines by microorganisms is highly strain-dependent and can be significantly influenced by culture conditions and precursor availability. The following tables summarize quantitative data from studies on various microbial strains.

Table 1: Alkylpyrazine Production by Different Bacillus subtilis Strains

| Strain | Alkylpyrazine | Concentration | Precursors Added | Reference |

| B. subtilis 168 | 2,5-DMP | 0.27 mM | L-threonine (sole substrate) | [1] |

| B. subtilis 168 (KBL inactivated) | 2,5-DMP | 2.82 mM | L-threonine | [1] |

| B. subtilis BcP4 | 2-Methylpyrazine | 690 µg/L | L-threonine, Acetoin | [6][8] |

| B. subtilis BcP4 | 2,3-Dimethylpyrazine | 680 µg/L | L-threonine, Acetoin | [6][8] |

| B. subtilis BcP4 | 2,6-Dimethylpyrazine | 1891 µg/L | L-threonine, Acetoin | [6][8] |

| B. subtilis BcP21 | 2,5-Dimethylpyrazine | 4.5 mg/L | L-threonine, Acetoin | [6][8] |

| B. subtilis BcP21 | 2,3,5-Trimethylpyrazine | 52.6 mg/L | L-threonine, Acetoin | [6][8] |

| B. subtilis BcP21 | 2,3,5,6-Tetramethylpyrazine | 501.1 mg/L | L-threonine, Acetoin | [6][8] |

| B. subtilis IFO 3013 | 2,5-DMP | 0.85 g/kg i.d.w. | L-threonine (75 g/kg) | [9] |

Table 2: Alkylpyrazine Production by Pseudomonas spp.

| Strain | Alkylpyrazine | Notes | Reference |

| Pseudomonas koreensis TCA20 | Branched alkyl-substituted pyrazines | Production observed | [10] |

| Pseudomonas palleroniana TCA16 | 14 identified pyrazines | Production influenced by C and N source | [10] |

| Pseudomonas putida N7 | 14 identified pyrazines | 2,5-di(1-methylethyl)pyrazine dominant | [10] |

| Pseudomonas stutzeri TRA27a | Branched alkyl-substituted pyrazines | Production observed | [10] |

Experimental Protocols

A clear and reproducible experimental workflow is crucial for the study of microbial alkylpyrazine biosynthesis. The following sections detail the key methodologies cited in the literature.

Microbial Culture and Precursor Feeding

-

Strain Cultivation : Bacillus subtilis strains are typically cultured in Lysogeny Broth (LB) medium (10 g/L casein peptone, 5 g/L yeast extract, 10 g/L NaCl, pH 7.2).[6][11] Cultures are grown in baffled conical flasks to ensure adequate aeration.[6][11]

-

Precursor Supplementation : To stimulate alkylpyrazine production, precursors are added to the culture medium. For B. subtilis, L-threonine (up to 50 g/L) and acetoin (up to 60 g/L) have been used.[6][11]

-

Incubation : Cultures are typically incubated at a controlled temperature (e.g., 37°C) with shaking for a defined period (e.g., 48-72 hours).[1]

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectrometry identification of alkyl-substituted pyrazines produced by Pseudomonas spp. isolates obtained from wine corks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Pivotal Role of 2-Hydroxy-3-methylpyrazine as a Flavor Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methylpyrazine, a heterocyclic compound belonging to the pyrazine family, serves as a crucial intermediate in the formation of a diverse array of potent flavor and aroma compounds. Primarily generated during the Maillard reaction in thermally processed foods, this molecule is a key building block for nutty, roasted, and toasted flavor profiles. Its strategic position as a precursor allows for its transformation into other significant aroma compounds, most notably 2-methoxy-3-methylpyrazine, which is renowned for its characteristic nutty and earthy notes. This technical guide provides an in-depth exploration of the formation, sensory impact, and analytical methodologies related to 2-hydroxy-3-methylpyrazine, offering valuable insights for professionals in flavor chemistry, food science, and related fields.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant contributors to the desirable aromas of a wide variety of cooked foods, including coffee, cocoa, baked goods, and roasted nuts.[1] Among these, 2-hydroxy-3-methylpyrazine (CAS 19838-07-4) holds a unique position. While not always a potent aroma compound in its own right, its true importance lies in its role as a reactive intermediate, or flavor precursor.

This guide will delve into the fundamental aspects of 2-hydroxy-3-methylpyrazine, including its formation pathways, its sensory characteristics in comparison to other alkylpyrazines, and its transformation into other key flavor molecules. Furthermore, detailed experimental protocols for its synthesis and analysis are provided to facilitate further research and application.

Formation of 2-Hydroxy-3-methylpyrazine

The primary route for the formation of 2-hydroxy-3-methylpyrazine in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occur during thermal processing.[2]

The Maillard Reaction Pathway

The generally accepted mechanism for the formation of 2-hydroxy-3-methylpyrazine involves the condensation of an α-dicarbonyl compound, such as glyoxal, with an α-amino acid containing a methyl side chain, like alanine. The key steps are as follows:

-

Strecker Degradation: An α-dicarbonyl compound reacts with an amino acid. In the case of 2-hydroxy-3-methylpyrazine formation, glyoxal (a C2 α-dicarbonyl) reacts with alanine. This reaction produces an α-aminocarbonyl intermediate.

-

Condensation and Cyclization: Two molecules of α-aminocarbonyl intermediates, or one molecule of an α-aminocarbonyl and another α-dicarbonyl followed by amination, can undergo condensation to form a dihydropyrazine ring.

-

Oxidation and Tautomerization: The unstable dihydropyrazine intermediate is then oxidized to form the aromatic pyrazine ring. In the case of hydroxypyrazines, the final structure exists in equilibrium between the keto (pyrazinone) and enol (hydroxypyrazine) forms, with the hydroxy form being a significant contributor.

A plausible pathway for the formation of 2-hydroxy-3-methylpyrazine from glyoxal and alanine is depicted in the following diagram.

Sensory Properties and Role as a Flavor Precursor

Predicted Sensory Profile

The presence of a hydroxyl group in 2-hydroxy-3-methylpyrazine increases its polarity and reduces its volatility compared to its non-hydroxylated counterpart, 2-methylpyrazine. This structural difference is expected to result in:

-

Higher taste threshold: A higher concentration would be required to perceive its taste.

-

Different aroma description: It is likely to have less of the typical "roasty" and "nutty" notes associated with many alkylpyrazines and may contribute more "caramel-" or "bready-" like aromas.[1]

Comparative Sensory Data of Related Alkylpyrazines

To provide a framework for understanding the potential sensory impact of 2-hydroxy-3-methylpyrazine, the following table summarizes the odor and taste thresholds of several well-characterized alkylpyrazines.

| Pyrazine | Odor Threshold (ppb in water) | Taste Threshold (ppb in water) | Predominant Sensory Descriptors |

| 2-Methylpyrazine | 35,000 | 1,500 | Nutty, roasted, coffee, cocoa |

| 2,5-Dimethylpyrazine | 35,000 | 1,500 | Roasted, nutty, potato, chocolate |

| 2-Ethyl-3-methylpyrazine | 1 | 100 | Earthy, nutty, roasted potato |

| 2-Methoxy-3-methylpyrazine | 0.002 | - | Nutty, roasted, earthy, peanut |

Data compiled from various sources.

Transformation into Potent Aroma Compounds

The primary role of 2-hydroxy-3-methylpyrazine as a flavor precursor is exemplified by its conversion to 2-methoxy-3-methylpyrazine. This transformation, which involves the O-methylation of the hydroxyl group, has been identified as a key step in the biosynthesis of methoxypyrazines in wine grapes. 2-Methoxy-3-methylpyrazine is an extremely potent aroma compound with a very low odor threshold, contributing significantly to the nutty and earthy aromas of many foods and beverages.[3]

Experimental Protocols

Synthesis of 2-Hydroxy-3-methylpyrazine

The following protocol is based on a patented method for the preparation of 2-hydroxypyrazines.

Materials:

-

alpha-Alanine nitrile

-

Glyoxal (40% aqueous solution)

-

Sodium hydroxide (50% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Methanol

-

Chloroform

-

Sodium sulfate (anhydrous)

-

Activated carbon

Procedure:

-

In a reaction vessel equipped with a stirrer and cooling bath, mix alpha-alanine nitrile and an equimolar amount of glyoxal in methanol.

-

Cool the mixture to 0-5 °C.

-

Slowly add a 50% sodium hydroxide solution while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-10 °C for 2 hours.

-

Neutralize the reaction mixture to a pH of 7.0-7.5 with concentrated hydrochloric acid.

-

Extract the aqueous solution with chloroform (2 x 500 mL).

-

Dry the combined chloroform extracts over anhydrous sodium sulfate.

-

Filter and evaporate the chloroform to dryness to obtain the crude product.

-

Recrystallize the crude product from acetone to yield pure 2-hydroxy-3-methylpyrazine.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the presence of an active hydrogen in the hydroxyl group, which can lead to poor peak shape and thermal instability during GC analysis, derivatization is often necessary. Silylation is a common derivatization technique for this purpose.

4.2.1. Sample Preparation and Derivatization (Silylation)

-

Extraction: Extract the pyrazines from the food matrix using a suitable solvent (e.g., dichloromethane or ethyl acetate) via liquid-liquid extraction or solid-phase extraction (SPE).

-

Concentration: Concentrate the extract to a small volume under a gentle stream of nitrogen.

-

Derivatization:

-

To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a sealed vial.

-

Heat the vial at 60-80 °C for 30-60 minutes to ensure complete derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether.

-

4.2.2. GC-MS Instrumental Parameters (General)

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature of 250-280 °C.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Full scan to identify unknown compounds and Selected Ion Monitoring (SIM) for targeted quantification of the TMS-derivatized 2-hydroxy-3-methylpyrazine.

-

Conclusion

2-Hydroxy-3-methylpyrazine is a fundamentally important molecule in the realm of flavor chemistry. While its direct contribution to the sensory profile of foods may be subtle, its role as a precursor to more potent aroma compounds, such as 2-methoxy-3-methylpyrazine, is undeniable. Understanding the mechanisms of its formation during the Maillard reaction and its subsequent transformations is crucial for controlling and optimizing the flavor of thermally processed foods. The experimental protocols provided in this guide offer a foundation for further investigation into this versatile flavor precursor, enabling researchers to explore its formation kinetics, sensory properties, and potential applications in greater detail. Future research should focus on obtaining quantitative data for 2-hydroxy-3-methylpyrazine in various food systems and further elucidating its role in the complex network of flavor-generating reactions.

References

A Technical Guide to the Thermal Degradation of 2-Hydroxy-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methylpyrazine is a heterocyclic organic compound with applications in flavor and fragrance chemistry, as well as a potential scaffold in medicinal chemistry. Understanding its thermal stability and degradation profile is crucial for applications in food processing, pharmaceutical formulation, and for ensuring safety and stability under various thermal stresses. This guide outlines the standard methodologies for investigating the thermal degradation of 2-Hydroxy-3-methylpyrazine, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Pyrazine derivatives are generally known for their thermal stability.[1][2][3] Studies on various substituted pyrazines have shown decomposition temperatures often exceeding 400°C.[1][2][3] The thermal decomposition of pyrazine itself has been studied at very high temperatures (1200-1480 K), yielding products like acetylene and HCN through a free radical mechanism.[4] For substituted and more complex pyrazine derivatives, the degradation pathways are expected to be influenced by the nature and position of the substituents on the pyrazine ring.

Experimental Protocols

A thorough investigation of the thermal degradation of 2-Hydroxy-3-methylpyrazine would involve a combination of thermoanalytical and spectrometric techniques.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material.[5][6][7][8]

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place a small amount of 2-Hydroxy-3-methylpyrazine (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina).[7]

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[9]

-

Temperature Range: Heat the sample from ambient temperature to a final temperature where complete decomposition is observed (e.g., 25 °C to 600 °C).

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting point, glass transition, and to study exothermic or endothermic decomposition processes.[5][6][8][10]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small amount of 2-Hydroxy-3-methylpyrazine (typically 2-5 mg) into a DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[9]

-

Temperature Range: Scan from a sub-ambient temperature to a temperature beyond any expected transitions (e.g., 0 °C to 400 °C).

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified by peaks. The peak onset temperature, peak maximum, and the enthalpy of the transition (area under the peak) are determined.

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[11][12][13] The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by GC and identified by MS.

Methodology:

-

Instrument Setup: A pyrolysis unit is interfaced with a GC-MS system.

-

Sample Preparation: A small amount of 2-Hydroxy-3-methylpyrazine (in the microgram range) is placed in a pyrolysis sample holder.[13]

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: A single-shot pyrolysis is typically performed at a high temperature (e.g., 600-800 °C) to ensure complete fragmentation.[11][12] Evolved Gas Analysis (EGA) can be used to determine the optimal pyrolysis temperature.[11]

-

Atmosphere: The pyrolysis is carried out in an inert atmosphere (e.g., helium).

-

-

GC-MS Conditions:

-

GC Column: A capillary column suitable for separating a wide range of volatile and semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Oven Temperature Program: A temperature program is used to separate the pyrolysis products, for example, starting at 40 °C and ramping up to 300 °C.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 35-500.

-

-

Data Analysis: The resulting chromatogram shows the separated degradation products. Each peak is identified by its mass spectrum, which is compared to a mass spectral library (e.g., NIST).

Data Presentation

The following tables summarize the hypothetical quantitative data that could be obtained from the thermal analysis of 2-Hydroxy-3-methylpyrazine.

Table 1: Hypothetical TGA/DTG Data for 2-Hydroxy-3-methylpyrazine

| Parameter | Value |

| Onset of Decomposition (Tonset) | 250 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | 285 °C |

| Final Decomposition Temperature | 350 °C |

| Mass Loss in Main Decomposition Step | 85% |

| Residual Mass at 600 °C | 5% |

Table 2: Hypothetical DSC Data for 2-Hydroxy-3-methylpyrazine

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 152 °C | 155 °C | 120 (Endothermic) |

| Decomposition | 255 °C | 290 °C | -450 (Exothermic) |

Table 3: Hypothetical Major Degradation Products Identified by Py-GC-MS

| Retention Time (min) | Identified Compound | Molecular Formula | Key Mass Fragments (m/z) |

| 3.5 | Acetonitrile | C2H3N | 41, 40, 39 |

| 4.2 | Pyridine | C5H5N | 79, 52, 78 |

| 5.8 | Methylpyrazine | C5H6N2 | 94, 67, 42 |

| 7.1 | Phenol | C6H6O | 94, 66, 65 |

| 8.5 | 2-Methylphenol (o-cresol) | C7H8O | 108, 107, 77 |

Visualization of Experimental Workflows

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

References

- 1. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D⁻A⁻D Series Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL) | Ayudha | Jurnal Kimia Sains dan Aplikasi [ejournal.undip.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine) (Book) | OSTI.GOV [osti.gov]

- 5. fpe.umd.edu [fpe.umd.edu]

- 6. iitk.ac.in [iitk.ac.in]

- 7. epfl.ch [epfl.ch]

- 8. azom.com [azom.com]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - On Reuben G. Jones synthesis of 2-hydroxypyrazines [beilstein-journals.org]

- 11. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Request Rejected [emsl.pnnl.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-Hydroxy-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-3-methylpyrazine (CAS No. 19838-07-4), a heterocyclic compound of interest in flavor and fragrance research, as well as medicinal chemistry. Due to the limited availability of experimentally verified public data for this specific compound, this guide combines predicted spectroscopic information with established experimental protocols for pyrazine derivatives to serve as a valuable resource for its identification and characterization.

It is important to note that 2-Hydroxy-3-methylpyrazine exists in tautomeric equilibrium with its more stable keto form, 3-methylpyrazin-2(1H)-one . Spectroscopic data will reflect the characteristics of this predominant tautomer.

Molecular Structure and Properties

-

Molecular Formula: C₅H₆N₂O

-

Molecular Weight: 110.11 g/mol

-

Tautomerism: 2-Hydroxy-3-methylpyrazine exists predominantly as 3-methylpyrazin-2(1H)-one.

Spectroscopic Data Summary

The following tables summarize the predicted and analogous spectroscopic data for 3-methylpyrazin-2(1H)-one.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| ¹H NMR (in DMSO-d₆) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | ~7.3 | d |

| H-6 | ~7.1 | d |

| -CH₃ | ~2.2 | s |

| -NH | ~11.5 | br s |

| ¹³C NMR (in DMSO-d₆) | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-3 | ~130 |

| C-5 | ~128 |

| C-6 | ~125 |

| -CH₃ | ~20 |

Note: Predicted values are based on computational models and data from structurally similar compounds. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3400-3200 | Broad |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C=O Stretch (amide) | ~1660 | Strong |

| C=C/C=N Stretch | 1600-1450 | Medium-Strong |

| C-N Stretch | 1300-1200 | Medium |

Table 3: Mass Spectrometry (MS) Data (Predicted)

| Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI+ | 111 | Not available |

Table 4: UV-Vis Spectroscopy Data (Predicted)

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Ethanol | ~225 | ~315 |

Note: Solvent effects can cause significant shifts in absorption maxima.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable spectroscopic data. Below are generalized protocols for the key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of high-purity 2-Hydroxy-3-methylpyrazine.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure complete dissolution by gentle vortexing or sonication.

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent disk using a pellet press.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the low ppm to ppb range.

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: Mass spectrometer equipped with an ESI source.

-